molecular formula C12H13ClO3 B13628397 Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13628397
M. Wt: 240.68 g/mol
InChI Key: YWRCSMUQTFFBJZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an ethyl ester group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobenzaldehyde and ethyl diazoacetate.

    Formation of the Oxirane Ring: The key step involves the reaction of 3-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper to form the oxirane ring.

    Esterification: The final step involves the esterification of the oxirane intermediate with ethanol to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chlorophenyl group may also contribute to its activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with the chlorine atom in a different position.

    Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-(3-chlorophenyl)-3-ethyloxirane-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3

InChI Key

YWRCSMUQTFFBJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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